Benzyl 6-chloropyridine-3-carboxylate

Catalog No.
S905953
CAS No.
1067902-28-6
M.F
C13H10ClNO2
M. Wt
247.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 6-chloropyridine-3-carboxylate

CAS Number

1067902-28-6

Product Name

Benzyl 6-chloropyridine-3-carboxylate

IUPAC Name

benzyl 6-chloropyridine-3-carboxylate

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

InChI

InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

MEXMCDINMYSBTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl

Benzyl 6-chloropyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring and a benzyl group. The compound is represented by the chemical formula C${12}$H${10}$ClN O$_{2}$ and has a molecular weight of 239.66 g/mol. The presence of the chlorine atom at the 6-position of the pyridine ring enhances its reactivity and potential applications in various

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic attack on the carbon adjacent to the chlorine can yield different substituted pyridine derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis, resulting in the formation of 6-chloropyridine-3-carboxylic acid and benzyl alcohol.
  • Benzylation: The compound can be further reacted with other benzyl halides to form more complex structures through Friedel-Crafts alkylation.

Benzyl 6-chloropyridine-3-carboxylate exhibits notable biological activities. It has been studied for its potential as an inhibitor in various biochemical pathways. For example, compounds with similar structures have shown activity against specific enzymes and receptors, indicating that benzyl 6-chloropyridine-3-carboxylate may also possess therapeutic properties. Research indicates that chloropyridine derivatives can exhibit antimicrobial and anticancer activities, making this compound of interest in pharmaceutical development .

The synthesis of benzyl 6-chloropyridine-3-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 6-chloropyridine-3-carboxylic acid or its derivatives.
  • Esterification: The carboxylic acid is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
  • Purification: The product is purified through recrystallization or column chromatography to obtain pure benzyl 6-chloropyridine-3-carboxylate.

This method provides a straightforward approach to synthesizing the compound while ensuring high yields and purity .

Benzyl 6-chloropyridine-3-carboxylate has various applications, particularly in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Due to its potential biological activities, it is investigated for use in developing new drugs targeting various diseases, including cancer and infections.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, particularly those containing pyridine rings.
  • Research Tool: The compound is used in academic research to study reaction mechanisms involving chlorinated heterocycles.

Studies on the interactions of benzyl 6-chloropyridine-3-carboxylate with biological targets are essential for understanding its pharmacological potential. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how this compound affects specific enzymes can provide insights into its mechanism of action.
  • Binding Affinity: Assessing how well it binds to target proteins or receptors helps determine its efficacy as a drug candidate.
  • Toxicity Assessment: Evaluating cytotoxicity levels ensures that any therapeutic application will minimize adverse effects on healthy cells.

Benzyl 6-chloropyridine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups, reactivity, and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 6-chloropyridine-3-carboxylateMethyl group instead of benzylModerate antimicrobialMore soluble in polar solvents
Ethyl 6-chloropyridine-3-carboxylateEthyl group instead of benzylAnticancer propertiesEnhanced lipophilicity
Benzoyl 6-chloropyridine-3-carboxylateBenzoyl group instead of benzylPotential anti-inflammatoryDifferent reactivity patterns

These compounds highlight the uniqueness of benzyl 6-chloropyridine-3-carboxylate due to its specific functional groups and potential applications in drug development.

XLogP3

3.4

Wikipedia

Benzyl 6-chloropyridine-3-carboxylate

Dates

Modify: 2023-08-16

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